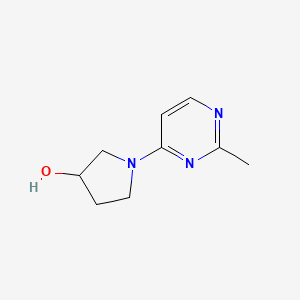
1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol is a synthetic compound belonging to the family of pyrrolidines. It has the molecular formula C9H13N3O and a molecular weight of 179.223. This compound is characterized by the presence of a pyrrolidine ring attached to a methylpyrimidine moiety, making it a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific oxidants and additives to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring, altering its chemical properties.
Substitution: Substitution reactions, such as electrophilic iodination, can introduce new functional groups to the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like Cu(OAc)2 and Oxone, as well as iodinating agents like KI. The reactions are typically carried out in solvents such as acetonitrile under controlled temperature and atmospheric conditions .
Major Products
The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which have significant applications in the synthesis of drugs, dyes, and pigments .
Scientific Research Applications
1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Industry: The compound is used in the production of fine chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in determining the compound’s binding affinity and selectivity . The compound can modulate various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: These compounds share the pyrrolidine ring structure and have similar biological activities.
Pyrrolidine-2-one: This derivative is formed through the oxidation of pyrrolidine and has applications in organic synthesis.
Pyrrolidine-2,5-diones: These compounds are used in the development of drugs with target selectivity.
Uniqueness
1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-ol is unique due to its combination of the pyrrolidine ring with a methylpyrimidine moiety, which enhances its pharmacophore space and stereochemistry. This unique structure allows for efficient exploration of biological activity and target selectivity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-10-4-2-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWZYOPDBFZNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

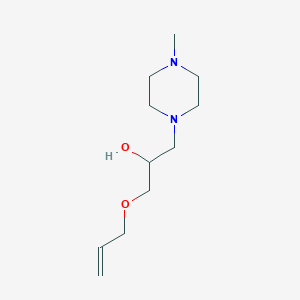
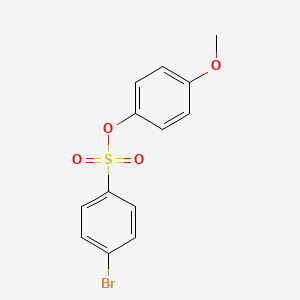
![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2686910.png)
![2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2686912.png)
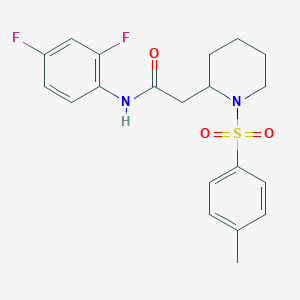
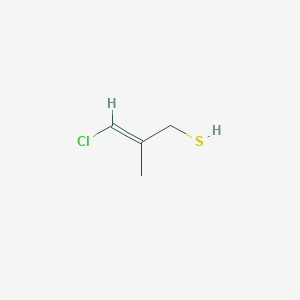
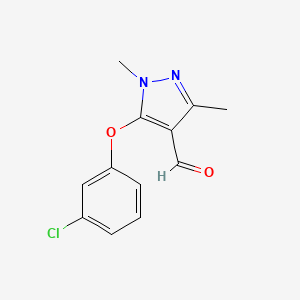
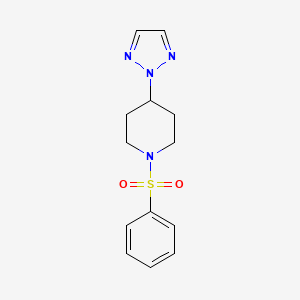
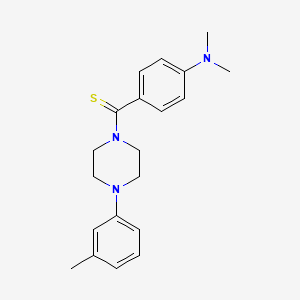
![2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2686919.png)
![4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2686922.png)
![1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2686924.png)
![4-butyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2686926.png)
